3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one
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Description
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H27N5O4S2 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antimalarial, and anticancer properties, supported by recent research findings and case studies.
- Molecular Formula : C22H21N5O3S2
- Molecular Weight : 467.5638 g/mol
- CAS Number : 5880-62-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidinones and pyrimidines. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of similar thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against E. coli, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.016 | 0.032 |
Escherichia coli | 0.008 | 0.016 |
Bacillus subtilis | Not effective | - |
Antimalarial Activity
The compound's structural features suggest potential antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.
Research Findings
In vitro studies demonstrated that derivatives of thiazolidinones exhibited IC50 values of 35.0 µM for chloroquine-sensitive strains and up to 151.4 µM for resistant strains . This indicates a promising avenue for developing new antimalarial agents.
Anticancer Activity
The anticancer properties of compounds with similar structures have also been investigated. Thiazolidinone derivatives have shown to inhibit cancer cell proliferation in various cancer lines.
Research indicates that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially involving the inhibition of apoptosis signal-regulating kinase 1 (ASK1). Compounds were identified with IC50 values as low as 0.2 mM against certain cancer cell lines .
Properties
Molecular Formula |
C25H27N5O4S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27N5O4S2/c1-17-5-2-9-29-22(17)27-21(26-7-4-8-28-10-13-33-14-11-28)19(23(29)31)15-20-24(32)30(25(35)36-20)16-18-6-3-12-34-18/h2-3,5-6,9,12,15,26H,4,7-8,10-11,13-14,16H2,1H3/b20-15- |
InChI Key |
QKJQZZAIWXPOAK-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5CCOCC5 |
Origin of Product |
United States |
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